1-(Trifluoromethyl)naphthalene-6-carboxaldehyde 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15965011
InChI: InChI=1S/C12H7F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-7H
SMILES:
Molecular Formula: C12H7F3O
Molecular Weight: 224.18 g/mol

1-(Trifluoromethyl)naphthalene-6-carboxaldehyde

CAS No.:

Cat. No.: VC15965011

Molecular Formula: C12H7F3O

Molecular Weight: 224.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Trifluoromethyl)naphthalene-6-carboxaldehyde -

Specification

Molecular Formula C12H7F3O
Molecular Weight 224.18 g/mol
IUPAC Name 5-(trifluoromethyl)naphthalene-2-carbaldehyde
Standard InChI InChI=1S/C12H7F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-7H
Standard InChI Key BSLSGOWVZLPDME-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)C=O)C(=C1)C(F)(F)F

Introduction

1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is an aromatic compound featuring a trifluoromethyl group and a carboxaldehyde functional group attached to a naphthalene ring. This compound is of interest due to its unique electronic properties, which arise from the electron-withdrawing trifluoromethyl substituent. These properties make it valuable in organic synthesis and potential biological applications.

Synthesis

The synthesis of 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde typically involves multi-step organic reactions, starting with naphthalene derivatives. Common synthetic methods include:

  • Electrophilic Substitution: Introduction of the trifluoromethyl group into a naphthalene framework using reagents like trifluoroacetic acid derivatives.

  • Formylation: Addition of the carboxaldehyde group via Vilsmeier-Haack or Reimer-Tiemann reactions.

  • Catalytic Methods: Use of transition-metal catalysts (e.g., palladium or copper complexes) for regioselective functionalization.

These methods allow for precise control over the substitution pattern on the naphthalene ring.

Applications

1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is primarily used in:

  • Organic Synthesis: As an intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals.

  • Material Science: Its unique electronic properties make it useful in designing advanced materials like liquid crystals and organic semiconductors.

  • Biological Research: The compound's reactivity allows for modification into derivatives with potential antimicrobial or pharmacological activity.

Structural Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
1-(Trifluoromethyl)naphthalene-6-carboxaldehydeC12H7F3OC_{12}H_7F_3OTrifluoromethyl at position 1; carboxaldehyde at position 6
2-NaphthaldehydeC11H8OC_{11}H_8OLacks trifluoromethyl group; simpler structure
5-(Trifluoromethyl)naphthalene-2-carbaldehydeC12H7F3OC_{12}H_7F_3OTrifluoromethyl at position 5; carbaldehyde at position 2
4-(Trifluoromethyl)benzaldehydeC8H5F3OC_{8}H_5F_3OBenzene ring instead of naphthalene

The structural differences influence their reactivity and application potential, with the naphthalene-based compounds generally offering enhanced versatility.

Research Findings

Studies on similar compounds have demonstrated significant biological activity, such as antimicrobial effects against various bacterial strains. While specific data on 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is limited, its structural analogs suggest potential for:

  • Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria.

  • Antifungal Properties: Activity against fungal strains like Candida albicans.

Research indicates that the trifluoromethyl group contributes to increased lipophilicity and membrane permeability, enhancing biological efficacy.

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